molecular formula C55H74F3N15O11 B14155133 Arg-pro-hyp-gly-phe-ser-phe-phe-arg-trifluoroacetic acid CAS No. 117201-47-5

Arg-pro-hyp-gly-phe-ser-phe-phe-arg-trifluoroacetic acid

Cat. No.: B14155133
CAS No.: 117201-47-5
M. Wt: 1178.3 g/mol
InChI Key: VZNNVEYSLFAINP-ZGZDMDBZSA-N
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Description

Arg-pro-hyp-gly-phe-ser-phe-phe-arg-trifluoroacetic acid is a synthetic peptide that is derived from the sequence of bradykinin, a well-known peptide involved in various physiological processes such as inflammation and pain. This compound is often used in scientific research due to its biological activity and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Arg-pro-hyp-gly-phe-ser-phe-phe-arg-trifluoroacetic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes the following steps:

Industrial Production Methods

Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Arg-pro-hyp-gly-phe-ser-phe-phe-arg-trifluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols .

Scientific Research Applications

Arg-pro-hyp-gly-phe-ser-phe-phe-arg-trifluoroacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and receptor interactions.

    Medicine: Explored for its potential therapeutic effects in conditions like inflammation and pain.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

The mechanism of action of Arg-pro-hyp-gly-phe-ser-phe-phe-arg-trifluoroacetic acid involves its interaction with specific receptors, such as the bradykinin receptors B1 and B2. Upon binding to these receptors, the peptide can activate various intracellular signaling pathways, leading to physiological responses like vasodilation, increased vascular permeability, and pain sensation .

Comparison with Similar Compounds

Similar Compounds

    Bradykinin: The parent peptide from which Arg-pro-hyp-gly-phe-ser-phe-phe-arg-trifluoroacetic acid is derived.

    Kallidin: A similar peptide with an additional lysine residue at the N-terminus.

    Des-Arg9-bradykinin: A bradykinin analog lacking the C-terminal arginine.

Uniqueness

This compound is unique due to its specific sequence and the presence of trifluoroacetic acid, which can influence its stability and solubility. This makes it a valuable tool for studying the structure-activity relationships of bradykinin and its analogs .

Properties

CAS No.

117201-47-5

Molecular Formula

C55H74F3N15O11

Molecular Weight

1178.3 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[6-(diaminomethylideneamino)-1,1,1-trifluoro-2-oxohexan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-4-hydroxypyrrolidine-2-carboxamide

InChI

InChI=1S/C55H74F3N15O11/c56-55(57,58)45(77)37(20-11-23-65-54(62)63)68-47(79)39(26-33-15-6-2-7-16-33)69-48(80)40(27-34-17-8-3-9-18-34)70-49(81)41(31-74)71-46(78)38(25-32-13-4-1-5-14-32)67-44(76)29-66-50(82)43-28-35(75)30-73(43)52(84)42-21-12-24-72(42)51(83)36(59)19-10-22-64-53(60)61/h1-9,13-18,35-43,74-75H,10-12,19-31,59H2,(H,66,82)(H,67,76)(H,68,79)(H,69,80)(H,70,81)(H,71,78)(H4,60,61,64)(H4,62,63,65)/t35-,36+,37?,38+,39+,40+,41+,42+,43+/m1/s1

InChI Key

VZNNVEYSLFAINP-ZGZDMDBZSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N2C[C@@H](C[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)C(F)(F)F)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)N2CC(CC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)C(F)(F)F)O

Origin of Product

United States

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